REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.Cl.[CH3:8][N:9]1[CH2:14][CH2:13][CH:12]([C:15]([OH:17])=O)[CH2:11][CH2:10]1.[NH:18]1[CH2:22][CH2:21][CH2:20][CH2:19]1.C(N(CC)CC)C.[OH-].[Na+]>C1COCC1.O.CN(C=O)C>[CH3:8][N:9]1[CH2:10][CH2:11][CH:12]([C:15]([N:18]2[CH2:22][CH2:21][CH2:20][CH2:19]2)=[O:17])[CH2:13][CH2:14]1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
5.08 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
Cl.CN1CCC(CC1)C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
7.92 g
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
Stir for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
and then heat the mixture
|
Type
|
TEMPERATURE
|
Details
|
at reflux until gas emission
|
Type
|
CUSTOM
|
Details
|
(about 1 hr.)
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
Stir the suspension for 30 min. at 10° C.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
warm to room temperature
|
Type
|
CUSTOM
|
Details
|
Quench the reaction mixture
|
Type
|
CUSTOM
|
Details
|
Decant the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
extract with THF (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combine the organic layers, dry over Na2CO3
|
Type
|
CUSTOM
|
Details
|
evaporate under vacuum at 40° C
|
Type
|
CUSTOM
|
Details
|
Evaporate under reduced pressure at 40° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(CC1)C(=O)N1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |